Spectroscopic Data and Experimental Protocols for 4-methoxy-2-methyl-1H-indole: A Technical Guide
Spectroscopic Data and Experimental Protocols for 4-methoxy-2-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-methoxy-2-methyl-1H-indole (CAS No. 17897-50-6). Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted spectroscopic data based on the compound's structure, alongside detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Compound Information
| Property | Value |
| IUPAC Name | 4-methoxy-2-methyl-1H-indole |
| Synonyms | 4-Methoxy-2-methylindole |
| CAS Number | 17897-50-6 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-methoxy-2-methyl-1H-indole. These predictions are based on established principles of NMR, IR, and mass spectrometry and analysis of spectral data for structurally related compounds.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | br s | 1H | N-H (indole) |
| ~7.1 - 7.3 | m | 1H | Ar-H (H7) |
| ~6.9 - 7.1 | t | 1H | Ar-H (H6) |
| ~6.5 - 6.7 | d | 1H | Ar-H (H5) |
| ~6.2 - 6.4 | s | 1H | C3-H |
| ~3.9 | s | 3H | O-CH₃ |
| ~2.4 | s | 3H | C2-CH₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154 | C4 |
| ~138 | C7a |
| ~136 | C2 |
| ~122 | C6 |
| ~115 | C3a |
| ~105 | C5 |
| ~100 | C7 |
| ~99 | C3 |
| ~55 | O-CH₃ |
| ~13 | C2-CH₃ |
Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1620 | Medium | C=C Aromatic Ring Stretch |
| ~1580 | Medium | C=C Aromatic Ring Stretch |
| ~1460 | Medium | CH₃ Bend |
| ~1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |
| ~1030 | Strong | Aryl-O-CH₃ Symmetric Stretch |
| ~740 | Strong | ortho-Disubstituted Benzene Bend |
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 161 | 100 | [M]⁺ (Molecular Ion) |
| 146 | ~80 | [M - CH₃]⁺ |
| 118 | ~60 | [M - CH₃ - CO]⁺ |
| 91 | ~40 | Tropylium ion or related fragment |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for small organic molecules like 4-methoxy-2-methyl-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
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4-methoxy-2-methyl-1H-indole (~5-10 mg for ¹H, ~20-50 mg for ¹³C)
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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5 mm NMR tubes
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Tetramethylsilane (TMS) as an internal standard
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NMR Spectrometer (e.g., Bruker, JEOL, 400 MHz or higher)
Procedure:
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Sample Preparation:
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Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.
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Add a small amount of TMS to the solution (or use the residual solvent peak as a reference).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup:
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Insert the NMR tube into the spectrometer's probe.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
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¹H NMR Acquisition:
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Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).
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Acquire the Free Induction Decay (FID) data. Typically, 8-16 scans are sufficient for a sample of this concentration.
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Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
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¹³C NMR Acquisition:
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Switch the spectrometer to the ¹³C nucleus frequency.
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Use a proton-decoupled pulse program.
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Acquire the FID. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.
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Process the data similarly to the ¹H spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
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4-methoxy-2-methyl-1H-indole (solid, ~1-2 mg)
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Potassium bromide (KBr), spectroscopy grade
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Agate mortar and pestle
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Pellet press
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FT-IR Spectrometer
Procedure:
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Sample Preparation (KBr Pellet Method):
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Thoroughly grind ~1-2 mg of the solid sample in an agate mortar.
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Add ~100-200 mg of dry KBr powder and continue to grind until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet press die.
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Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
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Data Acquisition:
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Place the KBr pellet in the sample holder of the FT-IR spectrometer.
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Record a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
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The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
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4-methoxy-2-methyl-1H-indole (~1 mg)
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Volatile solvent (e.g., methanol, dichloromethane)
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Mass Spectrometer with an Electron Ionization (EI) source
Procedure:
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Sample Introduction:
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Dissolve a small amount of the sample in a volatile solvent.
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Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.
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Ionization (Electron Ionization - EI):
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The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).
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This causes the molecules to ionize and fragment.
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Mass Analysis:
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The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection and Spectrum Generation:
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The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
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Experimental Workflow
